This doesn't necessarily imply a lack of research involving the compound, but rather that the findings might not be readily accessible through publicly available sources. Research efforts involving novel compounds often involve initial stages of investigation under non-disclosure agreements or within private companies, making details unavailable to the public until later stages of development or publication.
However, based on the presence of the isoxazole ring and the carboxamide functional group, some potential areas of research exploration for 3-M-N-(p-CF3-Ph)-IC can be speculated upon:
5-Desmethyl-3-methyl Leflunomide is a chemical compound recognized as a metabolite of Leflunomide, which is primarily used in the treatment of autoimmune diseases such as rheumatoid arthritis. This compound is characterized by its molecular formula and a molecular weight of 270.21 g/mol. It appears as a light beige to light brown solid and has a melting point ranging from 140°C to 145°C .
Due to the lack of specific research on 3-Methyl-N-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxamide, its mechanism of action remains unknown. However, isoxazolecarboxamides have been shown to exhibit various biological activities, including antibacterial, antifungal, and anti-inflammatory properties [].
5-Desmethyl-3-methyl Leflunomide exhibits immunomodulatory properties similar to its parent compound, Leflunomide. It functions by inhibiting dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine synthesis, thereby affecting lymphocyte proliferation and activation. This mechanism contributes to its potential in treating autoimmune conditions by modulating immune responses .
The synthesis of 5-Desmethyl-3-methyl Leflunomide can be achieved through several methods:
These methods ensure high purity and yield suitable for pharmaceutical applications .
5-Desmethyl-3-methyl Leflunomide is primarily utilized in research settings, particularly in studies involving:
Interaction studies involving 5-Desmethyl-3-methyl Leflunomide have revealed its potential interactions with various biological targets:
Several compounds share structural or functional similarities with 5-Desmethyl-3-methyl Leflunomide. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Leflunomide | Parent compound; broader immunomodulatory effects | |
| Teriflunomide | Active metabolite; used for multiple sclerosis treatment | |
| 4-(Trifluoromethyl)phenylisoxazole | Lacks carboxamide functionality; different biological activity |
5-Desmethyl-3-methyl Leflunomide stands out due to its specific structural modifications that influence its biological activity and interactions compared to these similar compounds. Its role as an impurity in pharmaceutical formulations also adds a layer of complexity regarding safety and efficacy evaluations .
5-Desmethyl-3-methyl Leflunomide (C12H9F3N2O2) shares its molecular formula with teriflunomide but differs in substituent positioning. The absence of a methyl group at position 5 and its presence at position 3 on the isoxazole ring creates distinct electronic and steric profiles [1] [4]. X-ray diffraction data reveal a planar isoxazole-carboxamide core stabilized by intramolecular hydrogen bonding between the carboxamide oxygen (O1) and the isoxazole nitrogen (N2), with bond lengths of 2.68 Å [7].
| Parameter | 5-Desmethyl-3-methyl Leflunomide | Teriflunomide |
|---|---|---|
| Isoxazole Substituents | 3-methyl, 5-H | 5-methyl, 3-H |
| Torsion Angle (C3-N4-C5-O6) | 12.4° ± 1.2° | 8.7° ± 0.9° |
| LogP (Calculated) | 2.34 | 2.17 |
This structural divergence reduces dipole moment anisotropy by 18% compared to teriflunomide, as quantified by density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level [3].
Frontier molecular orbital analysis demonstrates that the 3-methyl group increases electron density at the carboxamide carbonyl oxygen (LUMO = -1.32 eV vs. -1.45 eV in teriflunomide), potentially enhancing hydrogen bond acceptor capacity [7]. Nuclear magnetic resonance (NMR) studies in deuterated dimethyl sulfoxide show downfield shifts of 0.3 ppm for the trifluoromethylphenyl protons, indicating altered aromatic ring polarization [1].
Molecular docking simulations using the DHODH crystal structure (PDB: 3U2O) reveal that 5-Desmethyl-3-methyl Leflunomide adopts a binding pose rotated 27° relative to teriflunomide in the enzyme's hydrophobic channel [5]. Key interactions include:
The modified methylation pattern reduces binding free energy by 1.8 kcal/mol compared to teriflunomide, as calculated via molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) methods [5].
Quantum mechanical/molecular mechanical (QM/MM) simulations identify two predominant tautomers:
The energy barrier for tautomerization is 4.2 kcal/mol, allowing rapid interconversion at physiological temperatures [7]. This flexibility enables adaptation to varying active site geometries in target proteins.
Molecular dynamics in explicit solvent models demonstrate:
Free energy perturbation calculations reveal a 0.6 kcal/mol preference for membrane-associated conformers, suggesting efficient cellular uptake [4].
Crystal structures of DHODH co-crystallized with analogs show that 5-Desmethyl-3-methyl Leflunomide induces:
These structural changes correlate with prolonged drug-target residence times (τ = 18 min vs. 12 min for teriflunomide) in surface plasmon resonance studies [2].